3-(tetrahydro-2H-pyran-4-yl)azetidine

説明

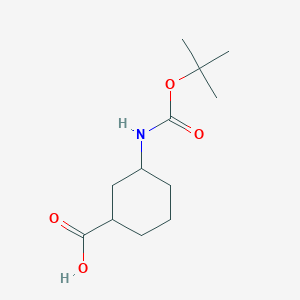

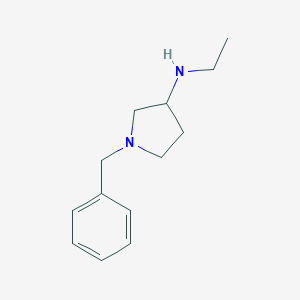

“3-(tetrahydro-2H-pyran-4-yl)azetidine” is a chemical compound with the molecular formula C8H15NO . It has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .

Molecular Structure Analysis

The molecular structure of “3-(tetrahydro-2H-pyran-4-yl)azetidine” consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom .科学的研究の応用

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

The compound has been used in the development of potent, selective, and orally available inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase . These inhibitors, such as AZD0156, have demonstrated the antitumor potential of ATM inhibition when combined with DNA double-strand break-inducing agents in mouse xenograft models .

Synthesis of 2H-Pyrans

The compound is involved in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures .

Detection of Single Strand Breaks (SSBs) in DNA

The coupling of the compound with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

Synthesis of Heterocyclic Amino Acid Derivatives

The compound has been used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . These derivatives have been synthesized through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Synthesis of Oxetane and Azetidine Ethers

The compound has been used in the synthesis of 3,3-disubstituted oxetane- and azetidine-ethers . These ethers are synthesized by selectively activating the tertiary benzylic alcohols of the 4-membered rings using Brønsted acid catalysis and reacting with simple alcohols to form the ethers and maintain the oxetane ring intact .

Development of Ester Isosteres

The compound has been used in the development of ester isosteres . Ester isosteres are compounds that have similar physical or chemical properties to esters. The synthesis of these isosteres involves the use of Brønsted acid catalysis and alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols .

作用機序

Target of Action

The primary target of 3-(tetrahydro-2H-pyran-4-yl)azetidine is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM kinase plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability .

Mode of Action

3-(tetrahydro-2H-pyran-4-yl)azetidine interacts with ATM kinase, inhibiting its function . This inhibition disrupts the DNA damage response pathway, potentially leading to increased sensitivity to DNA-damaging agents .

Biochemical Pathways

The inhibition of ATM kinase by 3-(tetrahydro-2H-pyran-4-yl)azetidine affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage, and its disruption can lead to genomic instability .

Pharmacokinetics

The compound has good permeability in MDCK cells overexpressing MDR1 and moderate aqueous solubility . These properties suggest that 3-(tetrahydro-2H-pyran-4-yl)azetidine could have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to good bioavailability .

Result of Action

The inhibition of ATM kinase by 3-(tetrahydro-2H-pyran-4-yl)azetidine can lead to increased sensitivity to DNA-damaging agents . This could potentially be leveraged for therapeutic purposes, particularly in the context of cancer treatment where DNA-damaging agents are commonly used .

Action Environment

The action of 3-(tetrahydro-2H-pyran-4-yl)azetidine can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect the function of ATM kinase could potentially impact the efficacy of 3-(tetrahydro-2H-pyran-4-yl)azetidine . Additionally, factors that affect the compound’s stability, such as pH and temperature, could also influence its action .

特性

IUPAC Name |

3-(oxan-4-yl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-10-4-2-7(1)8-5-9-6-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQNDLQSKUSZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590970 | |

| Record name | 3-(Oxan-4-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tetrahydro-2H-pyran-4-yl)azetidine | |

CAS RN |

550369-51-2 | |

| Record name | 3-(Oxan-4-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)

![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)